5-{(Z)-1-[4-(isopentyloxy)-3-methoxyphenyl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
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Overview
Description
5-{(Z)-1-[4-(isopentyloxy)-3-methoxyphenyl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[4-(isopentyloxy)-3-methoxyphenyl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the isopentyloxy and methoxy groups on the phenyl ring through nucleophilic substitution reactions.
Aldol Condensation: The final step often involves an aldol condensation to introduce the methylene bridge between the phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopentyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methylene bridge, potentially converting it into a single bond.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced methylene bridges.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases.
Industry
Industrially, the compound is explored for its use in materials science. Its stability and reactivity make it suitable for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-{(Z)-1-[4-(isopentyloxy)-3-methoxyphenyl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Triazole-Based Compounds: Compounds with a triazole core often exhibit similar reactivity and applications but may differ in their specific interactions and effects.
Uniqueness
What sets 5-{(Z)-1-[4-(isopentyloxy)-3-methoxyphenyl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one apart is its unique combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H29N3O4S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H29N3O4S/c1-5-13-32-20-9-7-19(8-10-20)24-27-26-29(28-24)25(30)23(34-26)16-18-6-11-21(22(15-18)31-4)33-14-12-17(2)3/h6-11,15-17H,5,12-14H2,1-4H3/b23-16- |
InChI Key |
KQHRGDSTANSYGT-KQWNVCNZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCCC(C)C)OC)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCCC(C)C)OC)SC3=N2 |
Origin of Product |
United States |
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